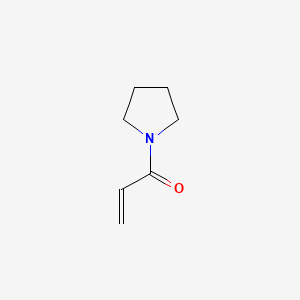

1-(Pyrrolidin-1-yl)prop-2-en-1-one

Description

The exact mass of the compound this compound is 125.084063974 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPAQAXAZQUXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31605-88-6 | |

| Record name | Poly(N-acryloylpyrrolidine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31605-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30185495 | |

| Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31605-88-6, 42104-70-1 | |

| Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrrolidin-1-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-acryloylpyrrolidine vs N-acryloylpyrrolidine synonyms and nomenclature

Part 1: Executive Summary & Nomenclature Resolution

The Core Verdict: 1-Acryloylpyrrolidine and N-Acryloylpyrrolidine are synonyms for the same chemical entity (CAS RN: 42104-70-1 ).[1]

The distinction is purely nomenclatural:

-

1-Acryloylpyrrolidine: Follows strict IUPAC heterocyclic numbering where the nitrogen atom is assigned position 1.

-

N-Acryloylpyrrolidine: Follows common organic nomenclature, denoting substitution on the nitrogen atom of the amine.

Critical Distinction: Do not confuse this compound with N-Vinylpyrrolidone (NVP) (CAS 88-12-0). While structurally related, their polymerization behaviors and resulting polymer properties differ fundamentally. NVP yields the hygroscopic, non-thermoresponsive Polyvinylpyrrolidone (PVP), whereas N-Acryloylpyrrolidine yields a thermoresponsive polymer with a specific Lower Critical Solution Temperature (LCST).

Part 2: Chemical Identity & Structural Logic

Identification Data

| Property | Specification |

| Preferred IUPAC Name | 1-(prop-2-enoyl)pyrrolidine |

| Common Synonyms | N-Acryloylpyrrolidine; 1-Acryloylpyrrolidine; 1-(1-Oxo-2-propenyl)pyrrolidine |

| CAS Registry Number | 42104-70-1 |

| Molecular Formula | |

| Molecular Weight | 125.17 g/mol |

| SMILES | C=CC(=O)N1CCCC1 |

| Physical State | Colorless to pale yellow liquid |

Structural Comparison: The "vs" That Matters

While the user query focused on synonyms, the scientific confusion often lies between the acryloyl and vinyl derivatives.

Caption: Structural distinction between N-Acryloylpyrrolidine (Acrylamide class) and N-Vinylpyrrolidone (Vinyl lactam class).

Part 3: Synthesis Protocol (Schotten-Baumann)

Objective: Synthesis of 1-Acryloylpyrrolidine from pyrrolidine and acryloyl chloride. Scale: Laboratory (approx. 10g scale).

Reagents

-

Pyrrolidine (1.0 eq): Nucleophile.

-

Acryloyl Chloride (1.1 eq): Electrophile (Freshly distilled recommended to remove inhibitor).

-

Triethylamine (TEA) (1.2 eq): Acid scavenger.

-

Dichloromethane (DCM): Solvent (Anhydrous).

-

Inhibitor: BHT (Butylated hydroxytoluene) trace amount to prevent polymerization during workup.

Step-by-Step Workflow

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Add Pyrrolidine (7.1 g, 0.1 mol) and TEA (12.1 g, 0.12 mol) to 100 mL of anhydrous DCM. Cool to 0°C in an ice/salt bath.

-

Addition: Dissolve Acryloyl Chloride (9.95 g, 0.11 mol) in 20 mL DCM. Add dropwise over 30–45 minutes. Critical: Maintain internal temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. A white precipitate (TEA·HCl) will form.

-

Workup:

-

Filter off the TEA·HCl salt.

-

Wash the filtrate with saturated

(2 x 50 mL) to remove excess acid. -

Wash with Brine (1 x 50 mL).

-

Dry organic layer over anhydrous

.

-

-

Purification:

-

Concentrate under reduced pressure (Rotary Evaporator, bath < 30°C).

-

Distillation: Purify crude oil via vacuum distillation.

-

Note: Add a small crystal of BHT before distillation to prevent polymerization in the pot.

-

Caption: Schotten-Baumann synthesis workflow for 1-Acryloylpyrrolidine.

Part 4: Applications in Drug Development

The primary utility of 1-Acryloylpyrrolidine lies in its polymer, Poly(N-acryloylpyrrolidine) (PAPy) . Unlike PVP (which is water-soluble at all temperatures), PAPy exhibits Temperature-Responsive Behavior .

The LCST Advantage

PAPy has a Lower Critical Solution Temperature (LCST) of approximately 50–56°C in water.

-

Below LCST: Polymer is hydrated and soluble (Coil state).[2]

-

Above LCST: Polymer dehydrates and collapses (Globule state).

Comparison to Standard:

-

PNIPAM LCST: ~32°C. (Often too low for certain hyperthermia applications).[3]

-

PAPy LCST: ~56°C. (Ideal for triggered release in combination with local hyperthermia treatment).

Application Decision Tree

Caption: Strategic application of N-acryloylpyrrolidine in thermo-responsive drug delivery systems.

Part 5: Safety & Handling (E-E-A-T)

-

Hazard Class: Acrylamides are generally neurotoxic and potential carcinogens. Handle with extreme care.

-

Skin/Eye: Causes severe irritation.[4] Use nitrile gloves and safety goggles.

-

Storage: Store at -20°C. Ensure the presence of a polymerization inhibitor (e.g., MEHQ) if stored for extended periods.

-

Disposal: Incineration in a chemical waste facility.

References

-

Synthesis & Properties: Sigma-Aldrich (Merck KGaA). "1-(Pyrrolidin-1-yl)prop-2-en-1-one Product Information." CAS 42104-70-1.[1][5]

-

Polymer Properties (LCST): Kuskov, A. N., et al. "Amphiphilic Poly-N-vinylpyrrolidone Nanoparticles as Carriers for Nonsteroidal, Anti-Inflammatory Drugs." Pharmaceutics, 2022.

-

Comparative Nomenclature: PubChem Database. "Compound Summary: N-Acryloylpiperidine (Analogous Structure)." National Center for Biotechnology Information.

-

Polymerization Kinetics: Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005.[6] (Discusses acrylamide derivatives).[7][2][3][6][8][9][10][11][12]

Sources

- 1. This compound | 42104-70-1 [sigmaaldrich.cn]

- 2. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 3. Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemicalbull.com [chemicalbull.com]

- 5. 42104-70-1|this compound|BLD Pharm [bldpharm.com]

- 6. publishing.csiro.au [publishing.csiro.au]

- 7. mdpi.com [mdpi.com]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. Thermoresponsive polymers in non-aqueous solutions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01147F [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. scribd.com [scribd.com]

- 12. An l -proline based thermoresponsive and pH-switchable nanogel as a drug delivery vehicle - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00308D [pubs.rsc.org]

An In-Depth Technical Guide to 1-(Pyrrolidin-1-yl)prop-2-en-1-one: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(Pyrrolidin-1-yl)prop-2-en-1-one, also known as N-Acryloylpyrrolidine. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental physicochemical properties, outlines a standard synthesis protocol, and explores its reactivity and applications, particularly in the realm of advanced polymer science.

Executive Summary

This compound is a vinyl monomer distinguished by its N-substituted acrylamide structure. The incorporation of a pyrrolidine ring imparts unique characteristics to the molecule and its subsequent polymers, influencing solubility, thermal properties, and biocompatibility. Its primary scientific value lies in its role as a functional building block for the synthesis of "smart" or stimuli-responsive polymers. The poly(N-acryloylpyrrolidine) (pAP) derived from this monomer exhibits thermoresponsive behavior in aqueous solutions, a property of significant interest for applications in drug delivery, tissue engineering, and biotechnology. This guide serves as a foundational resource for understanding and utilizing this versatile compound.

Molecular and Physicochemical Profile

The rational design of experiments and applications begins with a thorough understanding of the molecule's intrinsic properties. This compound is a colorless liquid at room temperature. Its core structure consists of a pyrrolidine ring acylated with a propenoyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 1-Acryloylpyrrolidine, N-Acryloylpyrrolidine | |

| CAS Number | 42104-70-1 | |

| Molecular Formula | C₇H₁₁NO | |

| Molecular Weight | 125.17 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | 87 - 88 °C (at 1,013 hPa) | |

| Density | 0.852 g/cm³ (at 25 °C) | |

| Water Solubility | Completely Soluble | [1] |

| log P (octanol/water) | 0.22 (at 25 °C) |

The complete water solubility is a key characteristic, driven by the polarity of the amide group.[1] This hydrophilicity is fundamental to the aqueous applications of its corresponding polymer.

Synthesis and Characterization

Synthesis Protocol: Acylation of Pyrrolidine

The most direct and common synthesis route is the Schotten-Baumann reaction between pyrrolidine and acryloyl chloride. This method is efficient for forming the amide bond. The causality behind this choice is the high reactivity of the acid chloride with the secondary amine nucleophile. The reaction is typically performed in an aprotic solvent with a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add pyrrolidine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a tertiary amine base, such as triethylamine (1.1 eq), to act as an acid scavenger.

-

Cooling: Cool the flask to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation reaction and prevent unwanted polymerization of the acryloyl chloride.

-

Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.0 eq) in the same solvent and add it dropwise to the stirred pyrrolidine solution via the addition funnel over 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure completion.

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and salts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield the pure liquid product.

Self-Validation: The success of the synthesis is validated at each stage. The formation of a salt (triethylamine hydrochloride) precipitate during the reaction is a positive indicator. The pH changes during the aqueous workup confirm the removal of acidic and basic impurities. Final purity is confirmed by spectroscopic analysis.

Spectroscopic Characterization (¹H NMR)

Proton NMR is an essential tool for confirming the structure of the synthesized monomer. The spectrum shows characteristic signals for both the vinyl protons of the acryloyl group and the methylene protons of the pyrrolidine ring.

Interpreted ¹H NMR Data (400 MHz, Methanol-d₄)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| 6.62 | dd | 16.8, 10.4 | Vinyl CH (trans to carbonyl) |

| 6.27 | dd | 16.8, 2.0 | Vinyl CH ₂ (trans to CH) |

| 5.74 | dd | 10.4, 2.0 | Vinyl CH ₂ (cis to CH) |

| 3.62 | t | 6.8 | Pyrrolidine -NCH ₂- |

| 3.50 | t | 6.9 | Pyrrolidine -NCH ₂- |

| 2.07-1.85 | m | - | Pyrrolidine -CH₂CH ₂CH₂- |

Source: Adapted from Kolouchová et al., Polymer Chemistry.

The distinct doublet of doublets (dd) pattern for the three vinyl protons is a definitive fingerprint of the acryloyl group, confirming the integrity of the polymerizable moiety.

Chemical Reactivity and Polymerization

The chemistry of this compound is dominated by the reactivity of its α,β-unsaturated amide system. This functionality allows for two primary reaction pathways: Michael addition and radical polymerization.

Michael Addition

The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic. This renders the molecule an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles (Michael donors) such as amines, thiols, and carbanions. This reaction is fundamental in bioconjugation and the synthesis of more complex pharmaceutical intermediates.

Free-Radical Polymerization

The vinyl group is susceptible to radical-initiated polymerization, which is the most significant application of this monomer. This process allows for the creation of high molecular weight poly(N-acryloylpyrrolidine) (pAP).

Workflow: Free-Radical Polymerization of N-Acryloylpyrrolidine

Caption: General workflow for synthesizing poly(N-acryloylpyrrolidine) via free-radical polymerization.

The choice of initiator is dictated by the solvent and desired reaction temperature. For organic solvents, azo compounds like AIBN (2,2'-Azobis(2-methylpropionitrile)) are common choices.[2] For aqueous systems, water-soluble initiators like potassium persulfate are used.[2] The degassing step is crucial because oxygen is a radical scavenger and will inhibit the polymerization process.

Applications in Research and Drug Development

The primary application driver for this monomer is the unique properties of its homopolymer, pAP.

Thermoresponsive Polymers ("Smart" Hydrogels)

pAP is a thermoresponsive polymer, meaning its solubility in water changes with temperature. It exhibits a Lower Critical Solution Temperature (LCST), undergoing a reversible phase transition from a soluble, hydrophilic state to an insoluble, collapsed, hydrophobic state when heated above its cloud point temperature (TCP). This transition is sharp and tunable.

This "smart" behavior is highly valuable in drug development for several reasons:

-

Injectable Drug Depots: A drug-loaded polymer solution can be injected in a liquid state at room temperature. Upon reaching body temperature (37 °C), it can phase-separate to form a gel-like depot, providing sustained, localized release of the therapeutic agent.

-

Cell Culture and Tissue Engineering: Surfaces can be coated with pAP. At lower temperatures, cells can adhere and grow. By raising the temperature, the polymer collapses, causing the cells to detach as a contiguous sheet without the need for enzymatic digestion, which can damage cell surfaces.

-

Controlled Release Systems: The collapse of the hydrogel structure above the LCST can trigger the release of an encapsulated drug.

Systematic studies have shown that the TCP of pAP is sensitive to physiological solutions like phosphate-buffered saline (PBS), which is a critical consideration for biomedical applications.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care.

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Storage: The monomer is sensitive to heat and light, which can induce premature polymerization. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a freezer at or below -20°C.

Conclusion

This compound is a functional monomer of significant interest due to the thermoresponsive properties of its polymer, pAP. Its straightforward synthesis, well-defined structure, and reactive vinyl group make it an accessible and versatile tool for materials scientists and drug development professionals. The ability to create "smart" hydrogels that respond to physiological temperatures opens up numerous possibilities for advanced therapeutic systems. A comprehensive understanding of its physicochemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

This compound. PubChem. [Link]

-

Kolouchová, K., et al. Figure S1. 1 H NMR (400 MHz) spectrum of the N-acryloylpyrrolidine monomer in MeOH-4d. ResearchGate. [Link]

-

What is free radical polymerization? Wako Chemicals USA. [Link]

-

Radical polymerization. Wikipedia. [Link]

-

Radical Chain-Growth Polymerization. Chemistry LibreTexts. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-(Pyrrolidin-1-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety data and handling precautions for 1-(Pyrrolidin-1-yl)prop-2-en-1-one (also known as N-Acryloylpyrrolidine), a reactive chemical intermediate of interest in pharmaceutical and chemical research. As a senior application scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Understanding the Hazard Profile of this compound

This compound, with CAS Number 42104-70-1, is an α,β-unsaturated carbonyl compound. This structural motif is a well-known Michael acceptor, rendering the molecule reactive towards nucleophiles. This inherent reactivity is the basis for its utility in chemical synthesis but also the source of its toxicological properties.

GHS Classification and Hazard Statements

Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Danger" .

| Hazard Class | GHS Classification | Signal Word |

| Acute Toxicity, Oral | Category 4 | Danger |

| Skin Corrosion/Irritation | Category 2 | Danger |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | Danger |

Prudent Laboratory Practices: A Risk-Based Approach

The handling of this compound necessitates a stringent set of laboratory practices that go beyond standard protocols. The following recommendations are based on established guidelines for handling acrylamide and its derivatives, which share similar structural and reactivity-based hazards.[1][2][3]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure. All work with this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.[1][3] The fume hood provides adequate ventilation to prevent the inhalation of vapors and potential aerosols.

Caption: Workflow for handling this compound within a certified chemical fume hood.

Personal Protective Equipment (PPE): Essential for Direct Contact Protection

Appropriate PPE is mandatory to prevent skin and eye contact. The minimum required PPE includes:

-

Gloves: Nitrile gloves are recommended. Given the potential for skin irritation and absorption, it is advisable to wear double gloves.[1] Gloves should be changed immediately if contaminated, and at least every two hours during continuous use.[1][2]

-

Eye Protection: Chemical safety goggles are required at all times.[1] A face shield should be worn in situations where there is a risk of splashing.[3]

-

Lab Coat: A fully buttoned lab coat with long sleeves is necessary to protect street clothing and skin.[2]

-

Closed-toe Shoes: These are a standard requirement in any laboratory setting.[1]

Caption: Mandatory Personal Protective Equipment (PPE) for handling this compound.

Step-by-Step Handling Procedures

Adherence to a strict protocol is crucial for minimizing risk.

Weighing and Solution Preparation

-

Preparation: Before handling the compound, ensure the chemical fume hood is clean and free of incompatible materials.[1] Don appropriate PPE.

-

Weighing: If handling the solid form, tare a container inside the fume hood. Add the desired amount of this compound to the container within the hood. Seal the container before removing it to the balance for weighing. This prevents contamination of the balance and the laboratory environment.[4]

-

Dissolution: Prepare solutions within the fume hood. Add the solvent to the container with the weighed compound. Keep the container closed as much as possible.[2]

Storage and Transportation

-

Storage: Store this compound in a tightly sealed, shatter-resistant container in a well-ventilated area, away from heat and sources of ignition.[1][5] The recommended storage temperature is under -20°C in an inert atmosphere. It should be stored away from incompatible materials such as metals, oxidizing agents, reducing agents, acids, and bases.[1][2]

-

Transportation: When transporting the chemical within the laboratory, use a secondary container to prevent spills in case the primary container breaks.[1][2]

Emergency Procedures: Preparedness is Key

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

-

Assess the Spill: For small spills contained within a fume hood, trained laboratory personnel can manage the cleanup. For large spills or spills outside of a fume hood, contact the institutional safety office.

-

Cleanup: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container.[6]

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent. A common practice for acrylamide spills is to treat the area with a solution of potassium persulfate followed by sodium metabisulfite to promote polymerization and detoxification.[6]

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Commitment to Safety

The safe handling of this compound is paramount for the protection of laboratory personnel and the environment. By understanding its inherent hazards and implementing robust engineering controls, stringent personal protective measures, and well-defined handling protocols, researchers can effectively mitigate the risks associated with this reactive compound. This guide serves as a foundational resource for fostering a proactive safety culture within the research and development landscape.

References

-

PubChem. 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | C7H9NO. National Center for Biotechnology Information. [Link]

-

Duke University Occupational and Environmental Safety Office. Guidelines for Safe Use of Acrylamide. [Link]

-

University of California, Berkeley Environment, Health & Safety. Acrylamide. [Link]

-

LSU Health Shreveport. Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Acrylamide. [Link]

-

University of New Mexico Environmental Health & Safety. Acrylamide Standard Operating Procedure Template. [Link]

-

Eckerd College Academics. Safe Operating Procedure. [Link]

Sources

Introduction to poly(N-acryloylpyrrolidine) thermo-responsive polymers

An In-Depth Technical Guide to Poly(N-acryloylpyrrolidine) Thermo-Responsive Polymers

Abstract

Poly(N-acryloylpyrrolidine) (PNAP) is a prominent member of the "smart" polymer family, exhibiting a sharp, reversible phase transition in aqueous solutions in response to temperature changes. This behavior is characterized by a Lower Critical Solution Temperature (LCST), the point at which the polymer transitions from a soluble, hydrophilic state to an insoluble, hydrophobic state upon heating. This guide provides a comprehensive overview of PNAP, detailing its synthesis, physicochemical properties, and advanced characterization techniques. We delve into the molecular mechanisms governing its thermo-response and explore its significant potential in drug development, particularly in creating sophisticated controlled-release systems and hydrogels. Through a comparative analysis with the benchmark thermo-responsive polymer, poly(N-isopropylacrylamide) (PNIPAM), this document highlights the unique advantages of PNAP, establishing it as a compelling material for next-generation biomedical applications.

Introduction: The Rise of Thermo-Responsive Polymers

"Smart" polymers, or stimuli-responsive polymers, are materials that undergo significant, reversible physicochemical changes in response to external environmental triggers such as temperature, pH, light, or ionic strength. Among these, thermo-responsive polymers are particularly valuable for biomedical applications because of the ability to leverage temperature gradients within the body or apply external thermal stimuli.

For decades, poly(N-isopropylacrylamide) (PNIPAM) has been the most extensively studied thermo-responsive polymer, with an LCST of approximately 32°C, conveniently close to human physiological temperature.[1][2] However, despite its widespread use, concerns have been raised regarding its biocompatibility, as the polymer's hydrogen-bond-donating amide group can potentially induce blood clots.[1] This has spurred the search for alternative materials with improved biological safety profiles.

Poly(N-acryloylpyrrolidine) (PNAP) has emerged as a highly promising alternative. As a polyacrylamide-based polymer, it demonstrates a distinct LCST while possessing an aprotic polar functional group, which may offer enhanced biocompatibility.[1][3] Its tunable thermal response, coupled with its robust chemical nature, makes it an ideal candidate for advanced drug delivery platforms, injectable depots, and smart coatings for tissue engineering.[3][4]

Synthesis of Poly(N-acryloylpyrrolidine)

The synthesis of PNAP with controlled molecular weight and narrow polydispersity is critical for tuning its thermo-responsive properties and ensuring reproducible performance in biomedical applications. Various polymerization techniques can be employed, each offering distinct advantages.

Monomer Synthesis: N-acryloylpyrrolidine (APy)

The monomer is typically synthesized via the acylation of pyrrolidine with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. The reaction is usually performed in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate.

Polymerization Methodologies

a) Conventional Free-Radical Polymerization: This is a straightforward method using an initiator like azobisisobutyronitrile (AIBN).[5] While simple, it offers limited control over the polymer architecture, often resulting in high polydispersity.

b) Controlled/“Living” Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide excellent control over molecular weight, polydispersity, and end-group functionality.[6][7] This precision is paramount for creating well-defined block copolymers and bioconjugates.

c) Group Transfer Polymerization (GTP): GTP is an anionic polymerization method that allows for the synthesis of well-defined acrylamide-based polymers with low polydispersity.[8][9] This method is particularly effective for producing a series of PNAP homopolymers with varying, predictable molecular weights.

Diagram: General Synthesis Scheme of PNAP

Caption: Synthesis pathway from starting reagents to the PNAP polymer.

Physicochemical Properties and the LCST Phenomenon

The defining characteristic of PNAP is its thermo-responsive behavior in aqueous solutions.

The Coil-to-Globule Transition

Below its LCST, PNAP chains are fully hydrated and exist in a soluble, extended coil conformation. Strong hydrogen bonds form between the carbonyl groups of the pyrrolidone rings and the surrounding water molecules.[10] As the temperature increases and approaches the LCST, these hydrogen bonds weaken. Concurrently, the hydrophobic interactions between the polymer's aliphatic backbone and pyrrolidone rings become dominant. This shift in the hydrophilic/hydrophobic balance causes the polymer chains to collapse into a dehydrated, compact globular state, leading to aggregation and phase separation from the solution.[10][11] This transition is macroscopically observed as the solution turning cloudy, a point known as the cloud point (Tcp).[12]

Diagram: Thermo-responsive Mechanism of PNAP

Caption: Reversible coil-to-globule transition of PNAP chains around the LCST.

Factors Influencing the LCST

The precise temperature of the phase transition can be finely tuned, which is a key requirement for many applications.

| Factor | Effect on LCST | Rationale |

| Molecular Weight | Decreases with increasing molecular weight | Higher molecular weight polymers have more hydrophobic segments per chain, promoting aggregation at lower temperatures.[3][8] |

| Polymer Concentration | Can decrease with increasing concentration | At higher concentrations, intermolecular interactions are more frequent, facilitating the aggregation process.[3] |

| Solvent Composition | Highly sensitive to additives | The presence of salts (e.g., in Phosphate Buffered Saline - PBS) typically lowers the LCST by disrupting the hydration shell around the polymer chains.[3][6] |

| Copolymerization | Increases with hydrophilic co-monomers; Decreases with hydrophobic co-monomers | Incorporating hydrophilic units raises the overall hydrophilicity of the copolymer, requiring more energy (higher temperature) to induce collapse. Hydrophobic units have the opposite effect.[13][14] |

A study using group transfer polymerization showed that for PNAP homopolymers, the cloud point (Tc) ranged from 50.1°C to 55.5°C as the degree of polymerization was varied.[8] Another investigation found that for some substituted poly(N-acryloyl-2-pyrrolidone)s, the cloud point could be as high as 47°C, a value close to hyperthermia temperatures relevant for cancer therapy.[6]

Characterization Protocols

A multi-faceted approach is required to fully characterize PNAP, linking its molecular structure to its macroscopic properties.

Structural and Molecular Weight Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of both the monomer and the resulting polymer. The complete disappearance of the vinyl proton signals (typically between 5.5 and 6.5 ppm) after polymerization confirms the reaction's completion.[5][8]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[15][16] This is crucial for correlating polymer size with its LCST.

Protocol: LCST Determination by UV-Vis Turbidimetry

This is the most common method for measuring the cloud point (Tcp) of a thermo-responsive polymer solution.[12]

Objective: To determine the temperature at which the PNAP solution undergoes phase separation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of PNAP in the desired solvent (e.g., deionized water or PBS) at a specific concentration (e.g., 1.0 mg/mL). Ensure the polymer is fully dissolved.[12]

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).

-

Measurement:

-

Place the cuvette containing the polymer solution into the spectrophotometer.

-

Equilibrate the system at a temperature well below the expected LCST (e.g., 20°C).

-

Program the instrument to heat the sample at a constant, slow rate (e.g., 1°C/min) to ensure thermal equilibrium.[17]

-

Continuously record the transmittance (or absorbance) of the solution as a function of temperature.

-

-

Data Analysis: Plot the percent transmittance versus temperature. The LCST (or Tcp) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[18] The onset of the decrease in transmittance indicates the beginning of the phase transition.

Diagram: Experimental Workflow for PNAP Synthesis & Characterization

Caption: Standard workflow from polymerization to final characterization of PNAP.

Applications in Drug Development

The unique properties of PNAP make it an exemplary candidate for advanced drug delivery systems.

-

Injectable Hydrogels for Controlled Release: PNAP can be formulated into an injectable solution that remains liquid at room temperature but forms a solid hydrogel depot upon injection into the body (at 37°C).[3][19] This in-situ gelation can trap a therapeutic agent, which is then released in a sustained manner as the hydrogel slowly degrades or as the drug diffuses out.[20] This approach is ideal for localized, long-term drug delivery, minimizing systemic side effects.

-

Thermo-Responsive Nanoparticles: PNAP can be used to create "core-shell" nanoparticles. Below the LCST, the particles are stable and circulate in the bloodstream. When they reach a target site where the temperature is slightly elevated (e.g., a tumor), the PNAP shell collapses. This transition can be engineered to trigger the release of an encapsulated drug payload precisely at the site of action.[10]

-

Bioconjugation: The pyrrolidone ring, while similar in some respects to that in poly(N-vinylpyrrolidone) (PVP), offers a robust scaffold.[21][22] Functional groups can be introduced at the polymer chain ends during synthesis (especially via CRP techniques) to allow for the covalent attachment of targeting ligands, such as antibodies or peptides. This enables the active targeting of PNAP-based drug carriers to specific cells or tissues.

Comparative Analysis: PNAP vs. PNIPAM

| Feature | Poly(N-acryloylpyrrolidine) (PNAP) | Poly(N-isopropylacrylamide) (PNIPAM) |

| Monomer Structure | Contains a five-membered pyrrolidone ring | Contains an isopropyl group |

| Amide Group | Tertiary amide (aprotic, H-bond acceptor only) | Secondary amide (protic, H-bond donor & acceptor) |

| Typical LCST Range | ~45-55°C, tunable[6][8] | ~32°C, tunable[1][2] |

| Biocompatibility | Considered promising due to aprotic nature; specific formulations show low cytotoxicity.[1][6] | Generally considered biocompatible, but potential for blood clots and cytotoxicity of residual monomer exists.[1][23] |

| Phase Transition | Sharp and reversible coil-to-globule transition[8] | Sharp and reversible coil-to-globule transition[2][10] |

Future Outlook and Conclusion

Poly(N-acryloylpyrrolidine) stands out as a versatile and highly tunable thermo-responsive polymer with significant potential to advance the field of drug delivery. Its distinct LCST, coupled with a potentially superior biocompatibility profile compared to PNIPAM, makes it a subject of intense research interest. Future work will likely focus on the development of complex architectures, such as multi-block copolymers and targeted bioconjugates, to create highly specific and efficient therapeutic systems. The continued exploration of PNAP and its derivatives promises to yield novel solutions for controlled drug release, regenerative medicine, and diagnostics, solidifying its role as a key material in the next generation of smart biomedical technologies.

References

-

Kirk, S. M., et al. (2020). Effect of residue structure on the thermal and thermoresponsive properties of γ-substituted poly(N-acryloyl-2-pyrrolidone)s. Polymer Chemistry. Available at: [Link]

-

Li, J., et al. (2024). Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. SPIE Digital Library. Available at: [Link]

-

Li, J., et al. (2024). Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. SPIE Digital Library. Available at: [Link]

-

Tahara, Y., et al. (2018). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). RSC Publishing. Available at: [Link]

-

Fustin, C.-A., et al. (2021). Thermoresponsive properties of polyacrylamides in physiological solutions. Polymer Chemistry. Available at: [Link]

-

Das, D., et al. (2015). Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery. RSC Advances. Available at: [Link]

-

Fustin, C.-A., et al. (2021). Thermoresponsive Properties of Polyacrylamides in Physiological Solutions. ResearchGate. Available at: [Link]

-

Wang, L., et al. (2010). Preparation and Characterization of Poly (Acrylonitrile-co-1-Acryloylpyrrolidine- 2-Carboxylic Acid) with High Molecular Weight. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2019). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry. Available at: [Link]

-

Singh, A. P., & Kapoor, A. (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing. Available at: [Link]

-

Cerdán Flores, C. (2021). Experimental study of thermo-responsive polymer hydrogel systems for controlled drug release. POLITesi. Available at: [Link]

-

Intertek. GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]

-

Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature Reviews Materials. Available at: [Link]

-

Al-Ahmady, Z. S., & Kostarelos, K. (2016). Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. Pharmaceutical Nanotechnology. Available at: [Link]

-

Rahimi, M., et al. LCST of nanoparticles measured by using UV-Vis spectrophotometer. ResearchGate. Available at: [Link]

-

Zelikin, A. N., et al. (2007). Poly(vinylpyrrolidone) for bioconjugation and surface ligand immobilization. Biomacromolecules. Available at: [Link]

-

Jones, D. S., et al. (2008). Characterisation and controlled drug release from novel drug-loaded hydrogels. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Manfredini, N., et al. (2023). Thermo-responsive polymers as surface active compounds: A review. European Polymer Journal. Available at: [Link]

-

Butreddy, A., et al. (2021). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers. Available at: [Link]

-

Ranjha, N. M., et al. (2012). pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Cooperstein, M. A., & Canavan, H. E. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces. Biointerphases. Available at: [Link]

-

Mahmood, A., et al. (2015). Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers. ResearchGate. Available at: [Link]

-

Mahmood, A., et al. (2014). Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers. Polymer Chemistry. Available at: [Link]

-

Nash, M. E., et al. Polymers LCSTs determination by UV–vis spectroscopy. ResearchGate. Available at: [Link]

-

Catanzano, O., et al. (2017). Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. Gels. Available at: [Link]

-

Lu, J., et al. (2022). Preparation and characterization of photopolymerized poly(l-lactide-co-ε-caprolactone-co-N-vinyl-2-pyrrolidone) network as anti-biofouling materials. Heliyon. Available at: [Link]

Sources

- 1. Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermoresponsive properties of polyacrylamides in physiological solutions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of residue structure on the thermal and thermoresponsive properties of γ-substituted poly(N-acryloyl-2-pyrrolidones) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. re.public.polimi.it [re.public.polimi.it]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 16. Preparation and characterization of photopolymerized poly(l-lactide-co-ε-caprolactone-co-N-vinyl-2-pyrrolidone) network as anti-biofouling materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. politesi.polimi.it [politesi.polimi.it]

- 20. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Poly(vinylpyrrolidone) for bioconjugation and surface ligand immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Synthesis and Application of Poly(N-acryloylpyrrolidine) Hydrogels for Controlled Drug Delivery

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of poly(N-acryloylpyrrolidine) (pNAP) hydrogels for drug delivery. pNAP hydrogels are three-dimensional, cross-linked polymer networks renowned for their high water content, biocompatibility, and tunable properties, making them excellent candidates for encapsulating and releasing therapeutic agents.[1][2] This guide explains the fundamental principles behind hydrogel formation, offers detailed step-by-step protocols for synthesis and analysis, and discusses the critical parameters that influence hydrogel performance in drug delivery systems.

Introduction: The Rationale for pNAP Hydrogels in Drug Delivery

Hydrogels are polymeric networks that can absorb and retain significant amounts of water or biological fluids.[3] Their soft, flexible nature closely mimics that of natural tissue, minimizing inflammatory responses upon implantation.[4] Among the vast family of hydrogel-forming polymers, poly(N-acryloylpyrrolidine) stands out due to the inherent properties of its monomer unit. The pyrrolidinone ring provides a unique combination of hydrophilicity and biocompatibility, attributes it shares with the widely used poly(N-vinylpyrrolidone) (PVP).[2][5]

The primary advantage of a pNAP hydrogel system lies in its versatility. By carefully selecting the synthesis parameters—specifically the monomer concentration, the nature and concentration of the cross-linking agent, and the polymerization initiation method—one can precisely control the key structural properties of the hydrogel network. These properties, in turn, dictate the drug loading capacity and release kinetics.

Key Advantages of pNAP Hydrogels:

-

Biocompatibility: The pyrrolidinone moiety is well-tolerated in biological systems.[2]

-

High Swelling Capacity: The hydrophilic nature allows for high water uptake, creating a suitable environment for hydrophilic drugs.[1]

-

Tunable Network Structure: The cross-linking density can be adjusted to control pore size, which directly influences drug diffusion rates.[5]

-

Stimuli-Responsiveness (Potential): The pNAP backbone can be copolymerized with stimuli-responsive monomers (e.g., acrylic acid for pH sensitivity or N-isopropylacrylamide for temperature sensitivity) to create "smart" delivery systems.[6][7]

The Chemistry of pNAP Hydrogel Synthesis: A First-Principles Approach

The synthesis of pNAP hydrogels is most commonly achieved through free-radical polymerization .[8] This process involves three key stages: initiation, propagation, and termination. The fundamental components required are the monomer, a cross-linking agent, and an initiator.

-

Monomer (N-acryloylpyrrolidine): This is the primary building block of the polymer chains.

-

Cross-linking Agent: A molecule with two or more polymerizable groups (e.g., N,N'-methylenebis(acrylamide) - MBA) that covalently links the linear polymer chains together. This creates the three-dimensional network essential for hydrogel formation and prevents the polymer from dissolving.[5] The concentration of the cross-linker is a critical parameter; higher concentrations lead to a tighter network with lower swelling and slower drug release.[9]

-

Initiation System: This system generates the initial free radicals that start the polymerization reaction. The choice of initiator determines the method of polymerization.

-

Thermal Initiation: A redox pair like ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) is commonly used. APS generates sulfate radicals upon thermal decomposition or reaction with the accelerator TEMED.

-

Photoinitiation: A photoinitiator (e.g., Irgacure 2959 or 1-hydroxycyclohexylphenylketone) is used, which generates radicals upon exposure to UV light.[4][10] This method offers excellent temporal and spatial control over the polymerization process.

-

The overall synthesis workflow is a multi-step process that begins with the preparation of the precursor solution and culminates in a purified hydrogel ready for use.

Diagram 1: General workflow for the synthesis of pNAP hydrogels.

Experimental Protocols

Protocol 1: Synthesis of pNAP Hydrogel via Thermal Initiation

This protocol describes the synthesis using the APS/TEMED redox pair, a robust and widely used method for hydrogel formation.

Materials & Equipment:

-

N-acryloylpyrrolidine (NAP) monomer

-

N,N'-methylenebis(acrylamide) (MBA)

-

Ammonium persulfate (APS)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized (DI) water

-

Glass vials or molds

-

Nitrogen or Argon gas source

-

Water bath or oven set to 50-60°C

Procedure:

-

Precursor Solution Preparation: In a glass vial, dissolve the desired amount of NAP monomer and MBA cross-linker in DI water. A typical formulation is provided in Table 1. Gently vortex or stir until all components are fully dissolved.

-

Causality Insight: The ratio of monomer to cross-linker is the primary determinant of the hydrogel's network density. A higher MBA percentage will result in a more rigid, less swollen hydrogel.[9]

-

-

Degassing: To remove dissolved oxygen, which can inhibit free-radical polymerization, purge the precursor solution with an inert gas (Nitrogen or Argon) for 15-20 minutes.

-

Initiation: Add the initiator, APS (as a freshly prepared aqueous solution), to the monomer solution and mix gently. Immediately after, add the accelerator, TEMED, and mix thoroughly but quickly.

-

Causality Insight: TEMED accelerates the decomposition of APS into sulfate radicals, significantly speeding up the gelation process at lower temperatures. The reaction begins almost immediately upon its addition.

-

-

Polymerization: Immediately cast the solution into the desired molds (e.g., between two glass plates with a spacer for a sheet, or in small vials for cylindrical gels). Place the molds in an oven or water bath at 50-60°C for 2-4 hours to ensure complete polymerization.

-

Purification: After polymerization, carefully remove the crude hydrogel from the mold. Immerse it in a large volume of DI water. Change the water every 8-12 hours for at least 3 days.

-

Trustworthiness Check: This step is critical to remove any unreacted monomer, initiator fragments, and other impurities, which are often cytotoxic.[11] The purification process is complete when the conductivity of the wash water remains constant.

-

-

Storage: Store the purified hydrogel in DI water at 4°C.

Protocol 2: Synthesis of pNAP Hydrogel via Photoinitiation

This protocol uses UV light to initiate polymerization, offering precise control over the start of the reaction.

Materials & Equipment:

-

N-acryloylpyrrolidine (NAP) monomer

-

N,N'-methylenebis(acrylamide) (MBA)

-

Photoinitiator (e.g., 1-hydroxycyclohexylphenylketone)

-

Deionized (DI) water

-

UV-transparent molds (e.g., quartz plates, plastic dishes)

-

UV lamp (365 nm)

Procedure:

-

Precursor Solution Preparation: In a glass vial, dissolve the NAP monomer, MBA cross-linker, and photoinitiator in DI water. (See Table 1 for a typical formulation). Protect the solution from light.

-

Casting: Pour the precursor solution into the UV-transparent molds.

-

Polymerization: Expose the molds to UV light (e.g., 365 nm, ~10-15 mW/cm²) for 10-20 minutes. The exact time will depend on the initiator concentration and light intensity.

-

Causality Insight: The photoinitiator absorbs UV photons and cleaves into highly reactive radical species, which then initiate the polymerization of the NAP monomers.

-

-

Purification & Storage: Follow steps 5 and 6 from Protocol 1.

Table 1: Example Formulations for pNAP Hydrogel Synthesis

| Component | Role | Formulation A (Thermal) | Formulation B (UV) | Justification |

| N-acryloylpyrrolidine (NAP) | Monomer | 1.0 g (7.86 mmol) | 1.0 g (7.86 mmol) | The main structural component of the polymer network. |

| MBA | Cross-linker | 20 mg (0.13 mmol) | 20 mg (0.13 mmol) | Controls network density. This is ~1.6 mol% relative to the monomer, creating a moderately cross-linked gel. |

| DI Water | Solvent | 5.0 mL | 5.0 mL | Dissolves reactants and controls the final polymer concentration in the hydrogel. |

| APS | Initiator | 25 mg | - | Source of free radicals for thermal initiation. |

| TEMED | Accelerator | 25 µL | - | Accelerates APS decomposition to allow polymerization at moderate temperatures. |

| 1-hydroxycyclohexylphenylketone | Photoinitiator | - | 15 mg | Source of free radicals upon UV exposure. |

Characterization and Application Protocols

Protocol 3: Swelling Behavior Analysis

The swelling ratio is a fundamental property that reflects the network structure and its affinity for water.

Procedure:

-

Prepare small, uniform discs of the purified hydrogel.

-

Lyophilize (freeze-dry) the hydrogels to obtain their dry weight (Wd).

-

Immerse the dry hydrogels in a buffered solution (e.g., Phosphate Buffered Saline, pH 7.4) at a constant temperature (e.g., 37°C).

-

At regular time intervals, remove a hydrogel disc, gently blot the surface with a lint-free wipe to remove excess water, and record its weight (Ws).

-

Continue until the weight becomes constant, indicating that equilibrium swelling has been reached.

-

Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws,eq - Wd) / Wd where Ws,eq is the weight at equilibrium.

Protocol 4: Drug Loading and In-Vitro Release Study

This protocol details how to load a model drug into the hydrogel and measure its release profile over time.

Diagram 2: Workflow for drug loading and in-vitro release studies.

Procedure:

Part A: Drug Loading (Equilibrium Swelling Method)

-

Prepare a concentrated solution of the model drug (e.g., diclofenac sodium, paracetamol) in an appropriate buffer.[10]

-

Immerse a pre-weighed, lyophilized pNAP hydrogel disc in the drug solution.

-

Allow the hydrogel to swell for 24-48 hours at a low temperature (e.g., 4°C) to reach equilibrium.

-

To determine the amount of drug loaded, measure the depletion of the drug from the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax).

-

Calculate the Drug Loading Efficiency (DLE) and Drug Loading Content (DLC):

-

DLE (%) = (Total Drug - Free Drug) / Total Drug * 100

-

DLC (%) = (Mass of Drug in Hydrogel) / (Mass of Drug-Loaded Hydrogel) * 100

-

Part B: In-Vitro Drug Release

-

Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS, pH 7.4) in a shaker bath maintained at 37°C.

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

-

Immediately replenish the volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

-

Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or HPLC.

-

Calculate the cumulative percentage of drug released at each time point and plot the data to obtain the release profile. The release rate can be influenced by factors like the pH of the medium and the hydrogel's composition.[12]

Essential Characterization Techniques

To ensure the successful synthesis and functionality of the pNAP hydrogel, several characterization techniques are indispensable.

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the hydrogel.[12] Key peaks to look for include the C=O stretch of the amide group in the pyrrolidinone ring and the disappearance of the C=C vinyl peak from the monomer, confirming polymerization.

-

Scanning Electron Microscopy (SEM): Provides visualization of the hydrogel's surface morphology and porous internal structure.[12] This is typically performed on lyophilized samples. The pore size can be estimated, which correlates with the swelling and drug release properties.

-

Rheological Analysis: Measures the mechanical properties of the hydrogel, such as its storage modulus (G') and loss modulus (G''). A successful hydrogel will exhibit solid-like behavior where G' > G''.[1]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Gelation does not occur or is very slow | 1. Presence of dissolved oxygen.2. Inactive or expired initiator/accelerator.3. Insufficient temperature (for thermal initiation). | 1. Ensure thorough degassing of the precursor solution with inert gas.2. Use freshly prepared initiator solutions.3. Increase the temperature or polymerization time. |

| Hydrogel is too brittle or weak | 1. Cross-linker concentration is too high (brittle).2. Cross-linker concentration is too low (weak). | 1. Decrease the mol% of MBA.2. Increase the mol% of MBA. A good starting point is 1-3 mol% relative to the monomer. |

| Inconsistent drug release profiles | 1. Incomplete purification (residual monomers).2. Non-uniform hydrogel samples.3. Failure to maintain sink conditions during the release study. | 1. Extend the purification (washing) period.2. Use a consistent mold or punch to create uniform hydrogel discs.3. Increase the volume of the release medium. |

References

-

Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. National Institutes of Health (NIH). [Link]

-

Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug. RSC Advances. [Link]

-

Drug Loading into and Drug Release from pH- and Temperature-Responsive Cylindrical Hydrogels. ResearchGate. [Link]

-

pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release. SciELO. [Link]

-

Hydrophilic Polyacrylamide Gels Modified with Poly-N-vinylpyrrolidone. MDPI. [Link]

-

Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications. PubMed. [Link]

-

Characterisation and controlled drug release from novel drug-loaded hydrogels. PubMed. [Link]

-

pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release. SciELO. [Link]

-

Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. ResearchGate. [Link]

-

Hydrogel Drug Delivery Systems and Liposomal Bupivacaine: Innovations and Future Perspectives in Pain Management. MDPI. [Link]

-

Biocompatibility of poly(ethylene glycol) and poly(acrylic acid) interpenetrating network hydrogel by intrastromal implantation in rabbit cornea. National Institutes of Health (NIH). [Link]

-

Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications. ResearchGate. [Link]

-

(PDF) pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release. ResearchGate. [Link]

-

Synthesis and characterization of injectable poly(N-isopropylacrylamide-co-acrylic acid) hydrogels with proteolytically degradable cross-links. PubMed. [Link]

-

Synthesis and characterisation of hydrogels based on poly(vinyl pyrrolidone). ResearchGate. [Link]

-

"Hydrogel: From Preparation To Applications – A Review On Key Properties And Formulation Techniques". IJCRT.org. [Link]

-

Emerging Fabrication Strategies of Hydrogels and Its Applications. National Institutes of Health (NIH). [Link]

-

Preparation and Characterization of Poly(N‐Vinylpyrrolidone‐co‐Methacrylic Acid) Hydrogels. ResearchGate. [Link]

-

Applied Chemistry Today Synthesis and characterization of porous co-polymeric hydrogels of 2-hydroxyethyl methacrylate and N-vin. appliedchem.pegup.press. [Link]

-

Synthesis and characterization of porous co-polymeric hydrogels of 2-Hydroxyethyl methacrylate and N-vinyl pyrrolidone via high internal phase emulsion. appliedchem.pegup.press. [Link]

Sources

- 1. Hydrophilic Polyacrylamide Gels Modified with Poly-N-vinylpyrrolidone , American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocompatibility of poly(ethylene glycol) and poly(acrylic acid) interpenetrating network hydrogel by intrastromal implantation in rabbit cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Hydrogel Drug Delivery Systems and Liposomal Bupivacaine: Innovations and Future Perspectives in Pain Management [mdpi.com]

- 7. Synthesis and characterization of injectable poly(N-isopropylacrylamide-co-acrylic acid) hydrogels with proteolytically degradable cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging Fabrication Strategies of Hydrogels and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Characterisation and controlled drug release from novel drug-loaded hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug - RSC Advances (RSC Publishing) [pubs.rsc.org]

Using 1-(Pyrrolidin-1-yl)prop-2-en-1-one as a covalent warhead in kinase inhibitors

Application Note & Protocol Guide

Topic: Utilizing 1-(Pyrrolidin-1-yl)prop-2-en-1-one as a Covalent Warhead in Kinase Inhibitors

Introduction: The Strategic Resurgence of Covalent Kinase Inhibitors

The development of protein kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] While non-covalent inhibitors have seen tremendous success, the field is experiencing a renaissance in the design of targeted covalent inhibitors (TCIs).[2][3] These agents first bind reversibly to the target kinase and then form a stable, covalent bond with a strategically located nucleophilic amino acid residue, most commonly a cysteine.[4] This mechanism offers distinct advantages, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[3][5]

The efficacy and selectivity of a TCI are critically dependent on its electrophilic "warhead."[6][7] Among the various electrophiles explored, the acrylamide moiety has emerged as the most widely used and successful warhead, featured in the majority of FDA-approved covalent kinase inhibitors.[2][8][9] Its moderate reactivity, high selectivity for cysteine thiols, and synthetic tractability have made it a dominant tool in medicinal chemistry.[9] This guide provides a detailed examination of a specific tertiary acrylamide, This compound , as a covalent warhead, offering in-depth protocols for its application and validation in kinase inhibitor development.

Section 1: The Covalent Mechanism of Acrylamide Warheads

The fundamental reaction enabling covalent inhibition by acrylamides is a thia-Michael addition.[10][11] The thiol group of a cysteine residue acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in the acrylamide warhead. This process is typically irreversible and is highly dependent on two key factors:

-

Non-covalent Binding Affinity (Ki): The inhibitor must first bind reversibly to the kinase's ATP pocket with sufficient affinity to correctly position the warhead. This initial binding event is driven by the inhibitor's scaffold and is crucial for selectivity.[4][5]

-

Covalent Reaction Rate (kinact): Once bound, the proximity and orientation of the warhead relative to the target cysteine dictate the rate of covalent bond formation.[10]

The overall potency of a covalent inhibitor is best described by the ratio kinact/Ki , which represents the second-order rate constant for target modification. A key challenge in designing TCIs is to balance the intrinsic reactivity of the warhead; it must be reactive enough to engage the target cysteine efficiently but not so reactive that it indiscriminately modifies off-target proteins, leading to toxicity.[4][12] The nature of the amine precursor to the acrylamide strongly influences this reactivity.[5] The use of a pyrrolidine amine, as in this compound, provides a specific electronic and steric profile that can be harnessed for optimal performance.

Caption: Mechanism of two-step covalent inhibition.

Section 2: Experimental Workflows & Protocols

A rigorous, multi-step process is required to validate a novel covalent kinase inhibitor. This involves synthesis, biochemical characterization, direct confirmation of covalent modification, and evaluation in a cellular context.

Caption: Overall workflow for covalent inhibitor validation.

Protocol 1: Synthesis of an Inhibitor with a this compound Warhead

This protocol describes a general method for coupling a kinase-targeting scaffold containing a primary or secondary amine with acryloyl chloride to form the final covalent inhibitor.

Rationale: The most common method for installing an acrylamide warhead is the acylation of an amine on the recognition scaffold.[9] Using acryloyl chloride is direct, but requires careful control of stoichiometry and reaction conditions to avoid side reactions. An alternative two-step approach using 3-chloropropionyl chloride followed by base-mediated elimination can also be effective.[9]

Materials:

-

Kinase inhibitor scaffold with an accessible amine (e.g., aminopyrimidine core)

-

Acryloyl chloride or this compound precursor

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

-

Dissolve the amine-containing scaffold (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., TEA, 1.2 eq) to the solution and stir for 5 minutes.

-

Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture. Caution: Acryloyl chloride is highly reactive and corrosive.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final covalent inhibitor.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Biochemical Assessment of Covalent Inhibition Kinetics

Rationale: To determine the kinetic parameters (Ki and kinact), a progress-curve analysis is performed.[13] The rate of the enzymatic reaction is measured over time in the presence of various concentrations of the inhibitor. The resulting curves will show a time-dependent decrease in reaction velocity as the enzyme is progressively inactivated.

Materials:

-

Purified, active target kinase

-

Covalent inhibitor stock solution (in DMSO)

-

Kinase substrate (peptide or protein) and ATP (γ-³²P-ATP or for fluorescence-based assays)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

Assay plates (e.g., 96-well or 384-well)

-

Detection system (e.g., scintillation counter, fluorescence plate reader)

Procedure:

-

Prepare a series of inhibitor dilutions in the kinase reaction buffer.

-

In the assay plate, add the inhibitor dilutions to wells containing the kinase and its peptide/protein substrate.

-

Pre-incubate the kinase-inhibitor mixture for varying amounts of time (e.g., from 0 to 60 minutes) to allow for covalent modification to occur. A continuous assay is preferred if possible.

-

Initiate the kinase reaction by adding ATP.

-

Measure the reaction progress (substrate phosphorylation) over time. For a continuous assay, monitor the signal in real-time. For an endpoint assay, stop the reaction at various time points and measure the signal.

-

Plot the observed rate (vobs) of the reaction against time for each inhibitor concentration.

-

Fit the data to the equation for irreversible inhibition to determine the observed rate of inactivation (kobs) at each inhibitor concentration.

-

Plot kobs versus the inhibitor concentration [I]. Fit this secondary plot to the equation: kobs = kinact[I] / (Ki + [I]) to determine the values for Ki and kinact.

Data Presentation:

| Inhibitor | Target Kinase | Ki (nM) | kinact (min⁻¹) | kinact/Ki (M⁻¹s⁻¹) |

| Compound X | Kinase Y | 50 | 0.1 | 33,333 |

| Compound Z | Kinase Y | 120 | 0.05 | 6,944 |

Protocol 3: Mass Spectrometry Confirmation of Covalent Adduct Formation

Rationale: Mass spectrometry (MS) is the definitive method for confirming that a covalent bond has formed between the inhibitor and the target protein.[14][15] It can also identify the specific amino acid residue that has been modified. Two primary workflows are used: Top-Down and Bottom-Up proteomics.[14]

Caption: Top-Down vs. Bottom-Up MS workflows.

Procedure (Combined Workflow):

-

Incubate the target kinase (e.g., 1-5 µM) with a 5-10 fold molar excess of the covalent inhibitor in a suitable buffer for 1-2 hours at room temperature. Include a DMSO-only control.

-

For Top-Down Analysis:

-

Desalt the reaction mixture using a C4 ZipTip or reverse-phase chromatography.

-

Analyze the intact protein by LC-MS (e.g., ESI-TOF).[16]

-

Compare the deconvoluted mass spectrum of the inhibitor-treated sample to the control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.[10]

-

-

For Bottom-Up Analysis:

-

Denature the protein sample (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide). Note: The target cysteine will be protected by the inhibitor and will not be alkylated.

-

Digest the protein into peptides using a protease like trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence, specifying a variable modification on cysteine corresponding to the mass of the inhibitor warhead. This will identify the specific peptide and residue that was modified.[15]

-

Data Presentation:

| Analysis Type | Sample | Expected Mass (Da) | Observed Mass (Da) | Interpretation |

| Intact Protein | Kinase + DMSO | 45,000.0 | 45,000.5 | Unmodified Kinase |

| Intact Protein | Kinase + Inhibitor | 45,125.1 | 45,125.7 | Covalent Adduct Formed |

| Peptide MS/MS | Modified Peptide | - | - | Sequence: AC[+125.1] DEFG |

Protocol 4: Cell-Based Target Engagement & Functional Assays

Rationale: It is essential to confirm that the inhibitor can engage its target and elicit a functional response within a cellular environment.[17] This validates cell permeability and on-target activity.

A. Western Blot for Downstream Signaling:

-

Principle: If the target kinase is part of a known signaling pathway, its inhibition should lead to a decrease in the phosphorylation of a downstream substrate.

-